Bipinnatin Q

CAS No.:

Cat. No.: VC1947309

Molecular Formula: C23H26O11

Molecular Weight: 478.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H26O11 |

|---|---|

| Molecular Weight | 478.4 g/mol |

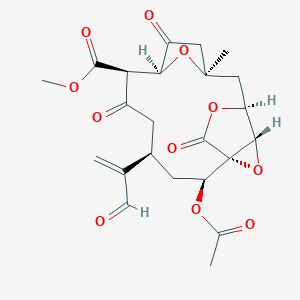

| IUPAC Name | methyl (1S,2S,4R,7S,8S,11R,13S,14S)-2-acetyloxy-11-methyl-6,9,16-trioxo-4-(3-oxoprop-1-en-2-yl)-15,17,18-trioxatetracyclo[11.2.2.18,11.01,14]octadecane-7-carboxylate |

| Standard InChI | InChI=1S/C23H26O11/c1-10(9-24)12-5-13(26)17(20(28)30-4)18-14(27)7-22(3,33-18)8-15-19-23(34-19,21(29)32-15)16(6-12)31-11(2)25/h9,12,15-19H,1,5-8H2,2-4H3/t12-,15-,16-,17+,18+,19-,22-,23-/m0/s1 |

| Standard InChI Key | KSXUAYYEMGKRGW-RSHLERHZSA-N |

| Isomeric SMILES | CC(=O)O[C@H]1C[C@H](CC(=O)[C@H]([C@H]2C(=O)C[C@](O2)(C[C@H]3[C@H]4[C@]1(O4)C(=O)O3)C)C(=O)OC)C(=C)C=O |

| Canonical SMILES | CC(=O)OC1CC(CC(=O)C(C2C(=O)CC(O2)(CC3C4C1(O4)C(=O)O3)C)C(=O)OC)C(=C)C=O |

Introduction

Chemical Structure and Classification

Bipinnatin Q (C23H26O11) is a cembrane-type diterpene with a molecular weight of 478.4 g/mol . It belongs to the class of organic compounds known as terpene lactones, which are prenol lipids containing a lactone ring . The systematic name for this compound is methyl (1S,2S,4R,7S,8S,11R,13S,14S)-2-acetyloxy-11-methyl-6,9,16-trioxo-4-(3-oxoprop-1-en-2-yl)-15,17,18-trioxatetracyclo[11.2.2.18,11.01,14]octadecane-7-carboxylate . The compound's structure features a complex tetracyclic framework with specific stereochemistry, including multiple oxygen-containing functional groups that contribute to its biological activity profile.

Bipinnatin Q was first documented in scientific literature in 2008, and since then relatively few publications have focused specifically on this compound . This indicates a significant opportunity for further exploration of its properties and potential applications.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Bipinnatin Q:

| Property | Value |

|---|---|

| Common Name | Bipinnatin Q |

| Molecular Formula | C23H26O11 |

| Molecular Weight | 478.4 g/mol |

| CAS Registry Number | 1020661-88-4 |

| PubChem CID | 24853541 |

| Stereochemistry | (1S,2S,4R,7S,8S,11R,13S,14S) |

| Physical State | Solid (presumed based on similar compounds) |

| Classification | Cembrane-type diterpene; Terpene lactone |

Natural Source and Isolation

Bipinnatin Q was isolated from the West Indian gorgonian octocoral Pseudopterogorgia kallos . This marine organism belongs to the genus Pseudopterogorgia, which comprises over 20 species distributed throughout the West Indies region, from Bermuda to the Bahamas, the Florida Keys, the Greater and Lesser Antilles, and extending to the northern coast of South America .

The isolation of Bipinnatin Q was achieved through an extensive chemical study of the secondary metabolites found in the crude organic extract of P. kallos. It was isolated alongside six other new cembranolides, collectively named bipinnatins K-Q (compounds 2-8), as well as the previously known bipinnatin E (compound 9) . The structure elucidation of Bipinnatin Q was accomplished primarily through 2D NMR spectroscopic methods and X-ray crystallographic analysis .

These gorgonian corals, characterized as "sea plumes" due to their large, highly plumose, and physically soft forms, are known to produce diterpenoids with fascinating molecular architectures and a wide spectrum of biological activities . The discovery of Bipinnatin Q and related compounds may support previously proposed mechanisms for the biosynthesis of bioactive natural products from this marine organism.

Biological Activities

Acetylcholine Receptor Inhibition

In addition to its cytotoxic properties, Bipinnatin Q has been identified as an inhibitor of acetylcholine receptors . This neuroactive property suggests potential applications in neuropharmacology and may provide insights into the development of compounds that target neurological disorders.

The dual bioactivity profile of Bipinnatin Q—cytotoxicity against cancer cells and inhibition of acetylcholine receptors—makes it an interesting candidate for further pharmacological investigations in both oncology and neuroscience fields.

Structural Relationships and Biosynthetic Significance

Bipinnatin Q is part of a larger family of cembranolide diterpenes isolated from various marine organisms. These compounds share a common 14-membered carbocyclic skeleton but differ in their oxidation patterns and functionalities.

The discovery of Bipinnatin Q and other bipinnatins (K-Q) has provided valuable insights into the biosynthetic pathways employed by marine organisms for producing complex secondary metabolites . The structural diversity observed within this family suggests that these compounds may arise from common biosynthetic intermediates that undergo various oxidative transformations.

Related compounds include Bipinnatin J, which has been the target of several total synthesis efforts due to its relatively simpler structure and its potential as a precursor to other bioactive natural products . The synthesic approaches to Bipinnatin J may inform future synthetic studies of Bipinnatin Q.

Analytical Methods for Detection and Quantification

The analysis and quantification of natural products like Bipinnatin Q typically employ advanced analytical techniques. Quantitative Nuclear Magnetic Resonance (qNMR) represents one such technique that could be applied to the analysis of Bipinnatin Q .

For effective qNMR analysis, several parameters must be carefully considered:

These analytical considerations would be crucial for any future work involving the quantification of Bipinnatin Q in natural extracts or synthetic preparations.

Research Gaps and Future Directions

Despite its interesting structural features and promising biological activities, research on Bipinnatin Q remains limited . Several aspects warrant further investigation:

-

Detailed mechanism of cytotoxicity: Understanding how Bipinnatin Q selectively kills cancer cells could provide insights for the development of new anticancer agents.

-

Specific interactions with acetylcholine receptor subtypes: Characterizing the type and mode of acetylcholine receptor inhibition would clarify its potential applications in neuropharmacology.

-

Total synthesis: Developing efficient synthetic routes to Bipinnatin Q would enable structure confirmation and provide material for comprehensive biological testing.

-

Structure-activity relationship studies: Synthesizing structural analogs could identify the essential pharmacophores responsible for biological activity.

-

In vivo studies: Evaluating the pharmacokinetics, toxicity, and efficacy of Bipinnatin Q in animal models would be crucial for assessing its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume